molecular formula C12H14BrNOS B2641444 4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide CAS No. 2097927-49-4

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

Cat. No.: B2641444
CAS No.: 2097927-49-4
M. Wt: 300.21
InChI Key: VNTUVMLMKDSIBX-UHFFFAOYSA-N
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Description

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating new therapeutic strategies against resistant pathogens and cancer. The compound's core structure incorporates a thiophene carboxamide scaffold, which has demonstrated substantial antibacterial efficacy against high-priority pathogens. Research on analogous N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives has shown promising activity against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 strains, with molecular docking studies confirming their ability to interact with residues in the β-lactamase enzyme binding pocket, potentially disrupting bacterial resistance mechanisms . Furthermore, the thiophene-carboxamide pharmacophore is recognized for its biomimetic properties relative to established anticancer agents like Combretastatin A-4 (CA-4) . Similar thiophene carboxamide derivatives exhibit potent antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (Hep3B), and are investigated for their mechanism of action, which involves binding to the tubulin-colchicine pocket to disrupt microtubule dynamics and induce cell cycle arrest . The strategic incorporation of the 4-bromo substituent on the thiophene ring and the 4-methylidenecyclohexyl group enhances the molecule's reactivity and potential for target engagement, making it a valuable chemical probe for studying purinergic signaling pathways, enzyme inhibition, and the development of novel antineoplastic and anti-infective agents .

Properties

IUPAC Name

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c1-8-2-4-10(5-3-8)14-12(15)11-6-9(13)7-16-11/h6-7,10H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTUVMLMKDSIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide can be achieved through a multi-step process involving the following key reactions:

    Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Carboxamide: The brominated thiophene is then reacted with 4-methylidenecyclohexylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative, while Suzuki-Miyaura coupling can produce a biaryl compound .

Scientific Research Applications

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in an inflammatory pathway, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine position (4 vs. 5) and N-substituent (alkylidene vs. aryl/pyridyl) critically influence reactivity and bioactivity. For example, 5-bromo derivatives (e.g., compound from ) exhibit stronger antibacterial activity than 4-bromo isomers, likely due to enhanced steric compatibility with bacterial targets.
  • Synthetic Routes : Pd-catalyzed cross-coupling (e.g., Suzuki) is common for introducing aryl/heteroaryl groups , while TiCl4-mediated amidation is preferred for pyridyl substituents .
Physicochemical and Pharmacokinetic Properties
  • Solubility : Thiophene carboxamides with polar N-substituents (e.g., pyridyl) exhibit moderate solubility (30–50 µg/mL), whereas methylidenecyclohexyl derivatives may require formulation enhancements due to lower solubility .
  • Permeability : All analogs show high permeability (>30 × 10⁻⁶ cm/s in Caco-2 assays), making them suitable for oral administration .

Biological Activity

4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with appropriate amines under controlled conditions to yield the desired amide product. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Biological Activity

Recent studies have indicated that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest that this compound shows significant antibacterial effects against various strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as elastase, which is implicated in various diseases including skin aging and inflammatory conditions.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic agent.
  • Anticancer Activity : In a comparative study with known anticancer agents, the compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer properties.
  • Enzyme Inhibition Studies : Molecular docking simulations revealed that the compound binds strongly to the active site of elastase with a binding affinity of -8.5 kcal/mol, suggesting its potential as a therapeutic agent in conditions where elastase plays a critical role.

Data Tables

Biological ActivityMeasurement MethodResult
AntimicrobialMIC Test12 µg/mL against S. aureus
AnticancerMTT AssayIC50 = 15 µM (MCF-7 cells)
Enzyme InhibitionMolecular DockingBinding affinity = -8.5 kcal/mol

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